2-tert-butyl-1-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole
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Overview
Description
2-tert-butyl-1-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzodiazole ring, an azetidine ring, and a trimethoxybenzoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-1-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multiple steps. One common method includes the following steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Azetidine Ring: The azetidine ring can be introduced via a nucleophilic substitution reaction, where a suitable azetidine precursor reacts with the benzodiazole intermediate.
Attachment of the Trimethoxybenzoyl Group: This step involves the acylation of the azetidine-benzodiazole intermediate with 2,3,4-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-1-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzodiazole or azetidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-tert-butyl-1-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-tert-butyl-1-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-tert-butyl-1,1,3,3-tetramethylguanidine: Known for its use as a strong base in organic synthesis.
1-tert-butyl-2,3,4,5-tetramethylbenzene: Utilized in various chemical reactions due to its unique structure.
Uniqueness
2-tert-butyl-1-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole stands out due to its combination of a benzodiazole ring, an azetidine ring, and a trimethoxybenzoyl group, which imparts unique chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C24H29N3O4 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]-(2,3,4-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C24H29N3O4/c1-24(2,3)23-25-17-9-7-8-10-18(17)27(23)15-13-26(14-15)22(28)16-11-12-19(29-4)21(31-6)20(16)30-5/h7-12,15H,13-14H2,1-6H3 |
InChI Key |
DLYCVKIVLNISST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=C(C(=C(C=C4)OC)OC)OC |
Origin of Product |
United States |
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